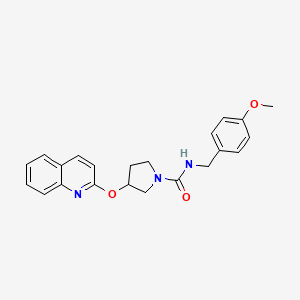

N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

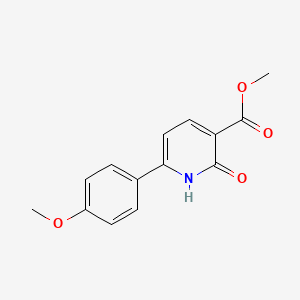

N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, also known as MBQPy, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MBQPy is a pyrrolidine-based compound that contains a quinoline and a methoxybenzyl group. This compound has been shown to exhibit various biological activities, making it a promising candidate for drug development and other research applications.

Applications De Recherche Scientifique

Discovery and Optimization in Kinase Inhibition

Research led by Degorce et al. (2016) unveiled a novel series of 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery is particularly significant for understanding the mechanism of ATM inhibition, offering a promising avenue for therapeutic intervention in diseases where ATM plays a crucial role. The study emphasizes the compounds' efficacy in disease-relevant models when combined with DNA strand break-inducing agents, marking a step forward in the development of ATM kinase inhibitors with potential clinical applications (Degorce et al., 2016).

Polymorphic Modifications and Diuretic Properties

Another significant study by Shishkina et al. (2018) explored the polymorphic modifications of a compound closely related to N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide. The research highlighted its strong diuretic properties, suggesting its utility as a new hypertension remedy. The identification of two polymorphic forms and their structural analysis contribute to the understanding of the compound's physical properties and potential therapeutic applications (Shishkina et al., 2018).

Sustainable Synthesis Methods

Mastalir et al. (2016) presented an environmentally benign, sustainable, and practical synthesis of substituted quinolines and pyrimidines, which include structures related to N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide. This study is pivotal for the green chemistry domain, showcasing a method that combines high atom efficiency with the selective formation of C-C and C-N bonds, all while minimizing environmental impact. The synthesis approach opens new pathways for developing quinoline-based compounds with varied biological activities (Mastalir et al., 2016).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-18-9-6-16(7-10-18)14-23-22(26)25-13-12-19(15-25)28-21-11-8-17-4-2-3-5-20(17)24-21/h2-11,19H,12-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDQAGZILKAAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)

![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)